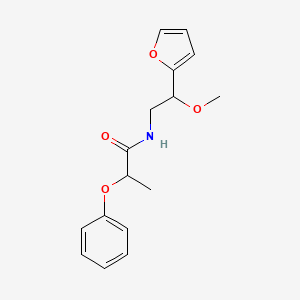

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-12(21-13-7-4-3-5-8-13)16(18)17-11-15(19-2)14-9-6-10-20-14/h3-10,12,15H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAZBEXGWLANQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C1=CC=CO1)OC)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide typically involves the reaction of 2-phenoxypropanoic acid with 2-(furan-2-yl)-2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials and polymers with specific properties

Wirkmechanismus

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The furan ring and phenoxypropanamide moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Molecular Comparison

Functional Group Analysis

Furan Derivatives: The target compound shares a furan-2-yl group with N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide and furan-3-carboxamide derivatives . However, the position of substitution (furan-2-yl vs.

Phenoxypropanamide Core: The phenoxypropanamide moiety is shared with 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide , but the latter incorporates a rigid bicyclic structure, which may enhance binding specificity in biological systems.

Methoxyethyl vs. Propargylamide Side Chains: The methoxyethyl group in the target compound contrasts with the propargylamide (-C≡CH) side chain in 2-(2-chloro-4-formyl-6-methoxyphenoxy)-N-(prop-2-yn-1-yl)propanamide . Propargyl groups are often used in click chemistry, suggesting divergent synthetic utility.

Physicochemical Properties

- Water Solubility : While data for the target compound are unavailable, the structurally related N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide has a solubility of 21.4 µg/mL at pH 7.4 , suggesting moderate hydrophilicity.

- Stability : Methoxy groups (as in the target compound) generally enhance metabolic stability compared to ester or propargyl groups .

Biologische Aktivität

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a furan ring and a phenoxy group. Its molecular formula is , with a molecular weight of approximately 245.30 g/mol. The structural diversity of this compound allows it to interact with various biological targets, enhancing its bioactivity compared to other furan-containing compounds.

Mechanisms of Biological Activity

Research indicates that N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide exhibits several biological activities, primarily through the following mechanisms:

- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. Studies have shown that certain derivatives of furan can act as potent tyrosinase inhibitors, which may have implications in skin pigmentation disorders and cosmetic applications.

- Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity, suggesting that N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide may possess similar properties. The presence of the furan ring is often associated with enhanced antimicrobial effects due to its ability to interact with microbial membranes.

- Anti-inflammatory Effects : Some studies indicate that furan derivatives can exhibit anti-inflammatory properties, potentially making this compound beneficial in treating inflammatory conditions.

Case Studies and Experimental Results

A series of experimental studies evaluated the biological activity of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide:

- Tyrosinase Inhibition Assays : In vitro assays revealed that the compound demonstrated significant inhibitory activity against mushroom tyrosinase, with IC50 values indicating high potency (e.g., 0.0433 µM for monophenolase activity) when compared to standard inhibitors.

- Antimicrobial Testing : Preliminary antimicrobial assays showed that derivatives similar to N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide exhibited effective inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(furan-3-carbonyl)benzamide | Furan ring, amide group | Antimicrobial |

| N-(Furan-3-carbonyl)aniline | Furan ring, aromatic amine | Anticancer |

| 3-(Furan-2-carboxamido)phenol | Furan ring, carboxamide | Anti-inflammatory |

Q & A

Q. What are the recommended synthetic routes for N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves multi-step reactions, starting with the preparation of key intermediates such as the furan-2-yl-methoxyethylamine moiety and phenoxypropanoyl chloride. A plausible route includes:

Amide coupling : React 2-phenoxypropanoyl chloride with 2-(furan-2-yl)-2-methoxyethylamine under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).

Purification : Use column chromatography or recrystallization to isolate the product.

Optimization strategies :

Q. How can the structural integrity of N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenoxypropanamide be verified post-synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of characteristic signals (e.g., furan protons at δ 6.2–7.4 ppm, methoxy group at δ ~3.3 ppm, and amide carbonyl at δ ~170 ppm).

- Mass spectrometry (MS) : Validate molecular weight (289.33 g/mol) via ESI-MS or MALDI-TOF.

- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screening should focus on:

- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or cytochrome P450, given structural similarities to anti-inflammatory and bioactive furan derivatives.

- Cytotoxicity studies : Use cell lines (e.g., HeLa or MCF-7) with MTT assays to assess viability.

- Receptor binding assays : Screen for affinity to G-protein-coupled receptors (GPCRs) using radioligand displacement .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

Contradictions may arise from variations in cell permeability, metabolic stability, or assay conditions. Methodological approaches include:

- Metabolic profiling : Use LC-MS to identify degradation products or active metabolites in different models (e.g., liver microsomes vs. cell cultures).

- Dose-response curves : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, serum concentration).

- Comparative studies : Replicate assays in isogenic cell lines or alternate species (e.g., zebrafish vs. murine models) to isolate confounding factors .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Molecular docking : Use software like AutoDock Vina to predict binding poses to target proteins (e.g., COX-2 or kinase domains).

- QSAR analysis : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity.

- ADMET prediction : Tools like SwissADME can forecast metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Q. What experimental controls are critical when studying this compound’s mechanism of action?

- Negative controls : Use structurally related but inactive analogs (e.g., N-(2-(thiophen-2-yl)-2-methoxyethyl)-2-phenoxypropanamide) to rule off-target effects.

- Knockdown/knockout models : CRISPR-Cas9-edited cells lacking the putative target protein.

- Pharmacological inhibitors : Co-treat with known pathway inhibitors (e.g., LY294002 for PI3K/Akt) to validate signaling involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.